2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N'-dicyclohexylpropanediamide
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Overview
Description
2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide is a complex organic compound characterized by the presence of bromine, chlorine, and cyclohexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The presence of bromine and chlorine atoms allows for nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Indole derivatives
Uniqueness
2-{2-[(4-bromophenyl)carbonyl]-1-(4-chlorophenyl)butyl}-N,N’-dicyclohexylpropanediamide is unique due to its specific combination of bromine, chlorine, and cyclohexyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
696627-32-4 |
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Molecular Formula |
C32H40BrClN2O3 |
Molecular Weight |
616.0 g/mol |
IUPAC Name |
2-[2-(4-bromobenzoyl)-1-(4-chlorophenyl)butyl]-N,N'-dicyclohexylpropanediamide |
InChI |
InChI=1S/C32H40BrClN2O3/c1-2-27(30(37)22-13-17-23(33)18-14-22)28(21-15-19-24(34)20-16-21)29(31(38)35-25-9-5-3-6-10-25)32(39)36-26-11-7-4-8-12-26/h13-20,25-29H,2-12H2,1H3,(H,35,38)(H,36,39) |
InChI Key |
BKJDWVREVBKTTB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=C(C=C1)Cl)C(C(=O)NC2CCCCC2)C(=O)NC3CCCCC3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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